Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate

Polymer Chemistry Monomer Design Steric Hindrance

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (MDCB) is a strained cyclobutene ester featuring a four‑membered ring with an endocyclic double bond, a methyl ester at C1, and gem‑dimethyl substitution at C3. This structural motif confers distinct physicochemical and reactivity profiles compared to both its saturated cyclobutane analog and other alkyl cyclobutene carboxylates.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 37676-91-8
Cat. No. B1339672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,3-dimethylcyclobut-1-ene-1-carboxylate
CAS37676-91-8
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1(CC(=C1)C(=O)OC)C
InChIInChI=1S/C8H12O2/c1-8(2)4-6(5-8)7(9)10-3/h4H,5H2,1-3H3
InChIKeyOMEOZSYTDFVFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (CAS 37676-91-8) – Procurement & Technical Baseline for C8H12O2 Strained Cyclobutene Ester


Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (MDCB) is a strained cyclobutene ester featuring a four‑membered ring with an endocyclic double bond, a methyl ester at C1, and gem‑dimethyl substitution at C3 . This structural motif confers distinct physicochemical and reactivity profiles compared to both its saturated cyclobutane analog and other alkyl cyclobutene carboxylates. Computed physical properties include a boiling point of 158.3 °C (760 mmHg), a flash point of 48.8 °C, and a density of 1.014 g/cm³ . The compound is commercially available with typical purities of 95–97% for research use .

Why Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate Cannot Be Casually Substituted by In‑Class Analogs


Cyclobutene carboxylates share a common four‑membered strained ring, yet subtle variations in ring substitution dramatically alter their polymerization and reaction behavior. A head‑to‑head study in Macromolecules demonstrated that while methyl 3‑methylcyclobutene‑1‑carboxylate (MMCB) undergoes radical and anionic polymerization, the 3,3‑dimethyl analog (MDCB) completely fails to polymerize under identical conditions due to excessive steric hindrance from the gem‑dimethyl group . Similarly, ester chain length and ring‑saturation state govern boiling point, density, and solubility , making indiscriminate substitution unreliable. The following evidence quantifies where MDCB departs from its closest comparators, enabling informed procurement decisions.

Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate – Quantitative Differentiation vs. Closest Analogs


Polymerization Inertness vs. Methyl 3‑Methylcyclobutene‑1‑carboxylate (MMCB)

In a direct comparative study, MDCB exhibited no polymer formation when subjected to the same radical and anionic initiation conditions that readily polymerized MMCB. This difference arises from the gem‑dimethyl substitution at C3, which creates prohibitive steric hindrance around the double bond .

Polymer Chemistry Monomer Design Steric Hindrance

Boiling Point and Density Differentiation vs. Ethyl Cyclobut‑1‑ene‑1‑carboxylate

The methyl ester MDCB exhibits a slightly lower computed boiling point and a measurably lower predicted density than its ethyl ester homolog, consistent with the smaller alkoxy group. These differences impact distillation protocols and solvent compatibility in reaction setups .

Physicochemical Profiling Distillation Solubility

Volatility and Flash Point Profile vs. Butyl 1‑Cyclobutenecarboxylate

Compared to the longer‑chain butyl analog, MDCB is significantly more volatile, with a boiling point nearly 42 °C lower and a flash point approximately 35 °C lower. This disparity dictates different handling and storage requirements in an industrial laboratory setting .

Safety Storage Reaction Engineering

Reactivity Divergence from Saturated Cyclobutane Analog

As a cyclobutene, MDCB possesses an endocyclic double bond that imparts significant ring strain and enables [2+2] cycloadditions, electrocyclic ring‑opening, and other transformations characteristic of strained alkenes. The saturated analog, methyl 3,3‑dimethylcyclobutane‑1‑carboxylate (CAS 3854‑83‑9), lacks this double bond and exhibits only typical ester reactivity [1].

Strained Alkene Chemistry Ring‑Opening Cycloaddition

Commercial Availability and Purity Benchmarking

MDCB is commercially offered by multiple suppliers at purities of 95–97%, a level consistent with other specialty cyclobutene esters. Notably, the saturated analog methyl 3,3‑dimethylcyclobutane‑1‑carboxylate (CAS 3854‑83‑9) is also available at 95% purity, but the two compounds serve entirely distinct synthetic roles due to the presence or absence of the double bond .

Supply Chain Quality Control Building Block

Optimal Research and Industrial Deployment Scenarios for Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate


Negative Control for Cyclobutene Polymerization Studies

Because MDCB fails to polymerize under standard radical and anionic conditions—in stark contrast to MMCB—it serves as an ideal negative control in mechanistic investigations of cyclobutene polymerization. Researchers can use MDCB to confirm that observed polymer formation with MMCB arises from the monomer’s intrinsic reactivity and not from adventitious initiation or impurities .

Strained Alkene Building Block for [2+2] Photocycloaddition and Ring‑Expansion Sequences

The endocyclic double bond of MDCB renders it a reactive partner in [2+2] photocycloadditions with enones and other alkenes, leading to cyclobutane‑fused intermediates that can undergo acid‑catalyzed ring‑expansion to seven‑ or eight‑membered carbocycles. The gem‑dimethyl substitution may influence stereochemical outcomes, making MDCB a useful probe for studying substituent effects in cycloaddition cascades .

Volatile Cyclobutene Scaffold for High‑Vacuum Distillation Processes

With a boiling point of 158.3 °C at atmospheric pressure (or 52 °C at 14 Torr) and a density of 1.014 g/cm³, MDCB is significantly more volatile than butyl or higher alkyl cyclobutene carboxylates. This property enables facile purification by vacuum distillation and makes MDCB suitable as a volatile precursor in chemical vapor deposition or as a reactive diluent where lower boiling points are advantageous .

Synthetic Intermediate Differentiated from Saturated Cyclobutane Analogs

MDCB’s unique combination of a strained cyclobutene ring and a methyl ester handle allows it to undergo transformations that the saturated analog (CAS 3854‑83‑9) cannot. This includes thermal electrocyclic ring‑opening to give conjugated dienes, [2+2] cycloadditions, and nucleophilic additions to the activated double bond. Researchers requiring these alkene‑specific pathways should procure MDCB, not the cyclobutane ester .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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